4-chloro-2-methoxy-5-methyl-N-(propan-2-yl)aniline
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Overview
Description
4-chloro-2-methoxy-5-methyl-N-(propan-2-yl)aniline is an organic compound with the molecular formula C11H16ClNO It is a derivative of aniline, featuring a chloro, methoxy, and methyl group on the benzene ring, along with an isopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methoxy-5-methyl-N-(propan-2-yl)aniline typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen reduction).
Substitution: The chloro, methoxy, and methyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-methoxy-5-methyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Electrophilic aromatic substitution reactions to introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Zinc amalgam, sodium borohydride.
Catalysts: Aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
4-chloro-2-methoxy-5-methyl-N-(propan-2-yl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-chloro-2-methoxy-5-methyl-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methoxy-5-methyl-N-(octan-2-yl)aniline: Similar structure but with a longer alkyl chain.
4-chloro-2-methoxy-5-methyl-N-[(5-methylfuran-2-yl)methyl]aniline: Contains a furan ring instead of an isopropyl group
Uniqueness
4-chloro-2-methoxy-5-methyl-N-(propan-2-yl)aniline is unique due to its specific combination of substituents on the benzene ring and the isopropyl group attached to the nitrogen atom. This unique structure contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16ClNO |
---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
4-chloro-2-methoxy-5-methyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C11H16ClNO/c1-7(2)13-10-5-8(3)9(12)6-11(10)14-4/h5-7,13H,1-4H3 |
InChI Key |
UHIIUBRJORGLST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(C)C |
Origin of Product |
United States |
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